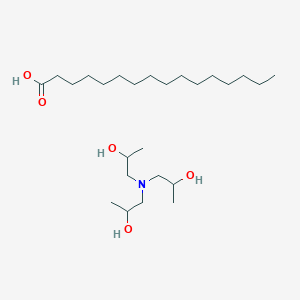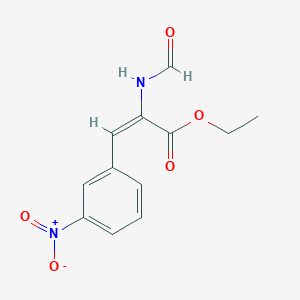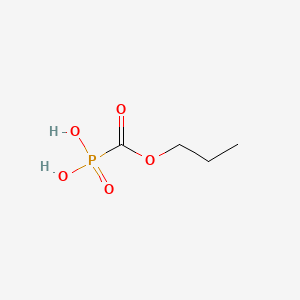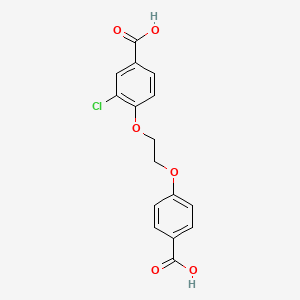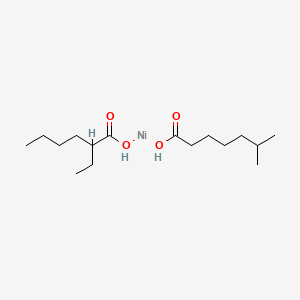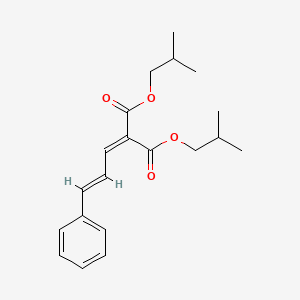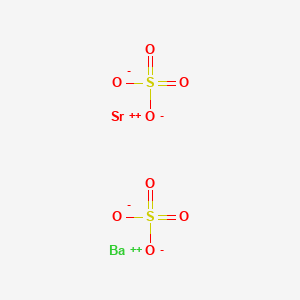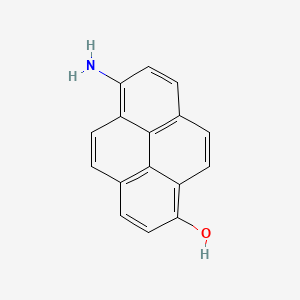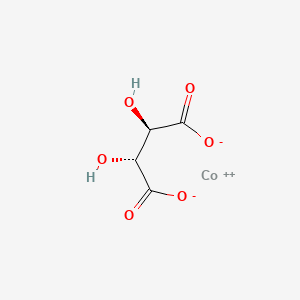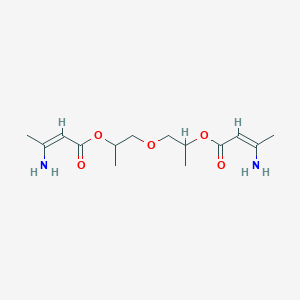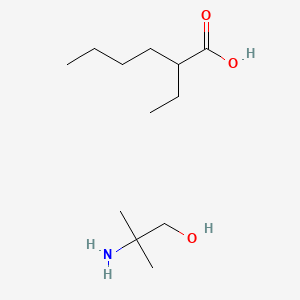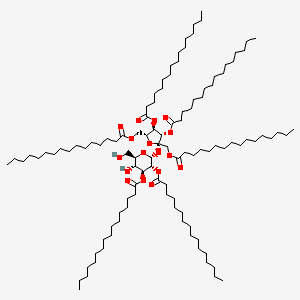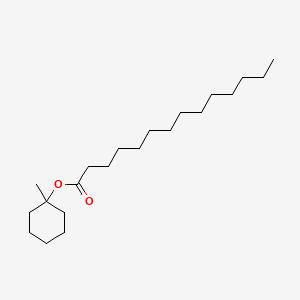
Methylcyclohexyl myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcyclohexyl myristate is an organic compound with the molecular formula C21H40O2. It is a type of ester formed from myristic acid and methylcyclohexanol. This compound is known for its use in various industrial applications, particularly in the formulation of cosmetics and personal care products due to its emollient properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylcyclohexyl myristate can be synthesized through the esterification reaction between myristic acid and methylcyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of myristic acid with methylcyclohexanol. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products, resulting in a highly pure ester.
Analyse Des Réactions Chimiques
Types of Reactions
Methylcyclohexyl myristate can undergo various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of myristic acid and methylcyclohexanol.
Oxidation: The compound can be oxidized under specific conditions to produce corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Myristic acid and methylcyclohexanol.
Oxidation: Oxidized derivatives of the ester.
Reduction: Alcohols and other reduced forms of the ester.
Applications De Recherche Scientifique
Methylcyclohexyl myristate has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its emollient properties.
Industry: Widely used in the cosmetics and personal care industry as an emollient and skin-conditioning agent.
Mécanisme D'action
The mechanism of action of methylcyclohexyl myristate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that prevents moisture loss. This action is facilitated by its ability to penetrate the skin’s outer layer and integrate with the lipid matrix, enhancing skin hydration and barrier function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl myristate: Another ester of myristic acid, but with methanol instead of methylcyclohexanol.
Isopropyl myristate: An ester of myristic acid and isopropanol, commonly used in cosmetics.
Cetyl myristoleate: A cetylated fatty acid with similar emollient properties.
Uniqueness
Methylcyclohexyl myristate is unique due to its specific combination of myristic acid and methylcyclohexanol, which imparts distinct physical and chemical properties. Its cyclic structure provides enhanced stability and compatibility with various formulations, making it a preferred choice in certain industrial applications.
Propriétés
Numéro CAS |
93803-94-2 |
|---|---|
Formule moléculaire |
C21H40O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(1-methylcyclohexyl) tetradecanoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-14-17-20(22)23-21(2)18-15-13-16-19-21/h3-19H2,1-2H3 |
Clé InChI |
IDMRXFBHYKSOHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1(CCCCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


